molecular formula C10H16ClN B157982 (R)-N,alpha-Dimethylphenethylamine hydrochloride CAS No. 826-10-8

(R)-N,alpha-Dimethylphenethylamine hydrochloride

Cat. No.: B157982
CAS No.: 826-10-8
M. Wt: 185.69 g/mol
InChI Key: TWXDDNPPQUTEOV-FVGYRXGTSA-N
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Description

Methamphetamine hydrochloride is a hydrochloride having methamphetamine as the base component. It contains a methamphetamine(1+).
Methamphetamine Hydrochloride is the hydrochloride salt form of methamphetamine, an amphetamine and sympathomimetic amine with CNS stimulating properties. Methamphetamine hydrochloride acts by facilitating the release of catecholamines, particularly noradrenaline and dopamine, from nerve terminals in the brain and inhibits their uptake. This leads to an increase in synaptic concentration of these neurotransmitters and results in an increase of motor activity, causes euphoria, mental alertness and excitement and suppresses appetite. Methamphetamine hydrochloride causes dependence and may cause an increase in heart rate and blood pressure.
A central nervous system stimulant and sympathomimetic with actions and uses similar to DEXTROAMPHETAMINE. The smokable form is a drug of abuse and is referred to as crank, crystal, crystal meth, ice, and speed.
See also: Methamphetamine (has active moiety).

Properties

CAS No.

826-10-8

Molecular Formula

C10H16ClN

Molecular Weight

185.69 g/mol

IUPAC Name

(2S)-N-methyl-1-phenylpropan-2-amine;hydrochloride

InChI

InChI=1S/C10H15N.ClH/c1-9(11-2)8-10-6-4-3-5-7-10;/h3-7,9,11H,8H2,1-2H3;1H/t9-;/m0./s1

InChI Key

TWXDDNPPQUTEOV-FVGYRXGTSA-N

Isomeric SMILES

C[C@@H](CC1=CC=CC=C1)NC.Cl

SMILES

CC(CC1=CC=CC=C1)NC.Cl

Canonical SMILES

CC(CC1=CC=CC=C1)NC.Cl

Pictograms

Acute Toxic; Health Hazard

Synonyms

L-Methamphetamine; (-)-Methylamphetamine

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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